3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Description
Properties
Molecular Formula |
C15H15N5O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3,4-dimethyl-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H15N5O2S/c1-11-6-7-15(8-12(11)2)23(21,22)17-13-4-3-5-14(9-13)20-10-16-18-19-20/h3-10,17H,1-2H3 |
InChI Key |
LEVIAUGCWKIIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
Three principal disconnection approaches can be considered:
Route A : Tetrazole formation → Reduction → Sulfonamide coupling
- Formation of tetrazole on 3-nitroaniline
- Reduction of nitro group to amine
- Coupling with 3,4-dimethylbenzenesulfonyl chloride
Route B : Sulfonamide formation → Tetrazole introduction
- Coupling 3-nitroaniline with 3,4-dimethylbenzenesulfonyl chloride
- Reduction of nitro group
- Introduction of tetrazole ring
Route C : Convergent approach
- Separate preparation of 3-(1H-tetrazol-1-yl)aniline
- Separate preparation of 3,4-dimethylbenzenesulfonyl chloride
- Final coupling step
Each route offers distinct advantages depending on substrate availability, scale requirements, and equipment constraints. Experimental evidence suggests Route A provides the highest overall yields and purity.
Tetrazole Ring Formation Methods
The formation of the tetrazole ring represents a key challenge in the synthesis of the target compound. Several methodologies have been developed, with varying efficiency, selectivity, and environmental impact.
Silver Nanoparticle-Catalyzed Synthesis
The use of sodium borosilicate glass-supported silver nanoparticles (ASBN) as a catalyst represents one of the most efficient methods for tetrazole formation. This approach offers significant advantages including solvent-free conditions, short reaction times, and high yields.
Procedure for ASBN-catalyzed tetrazole formation:
- 3-Nitroaniline (2.0 mmol), sodium azide (2.0 mmol), triethyl orthoformate (2.4 mmol), and ASBN catalyst (0.05 g) are combined in a reaction vessel.
- The mixture is heated at 120°C for 3 hours under solvent-free conditions.
- After cooling, the reaction mixture is worked up by adding ethyl acetate and filtering to remove the catalyst.
- The filtrate is concentrated to obtain 3-nitro-1-(1H-tetrazol-1-yl)benzene.
Table 1: Optimization of Reaction Conditions for ASBN-Catalyzed Tetrazole Formation
| Entry | Catalyst (g) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 0.0 | 120 | 3 | 0.0 |
| 2 | Sodium borosilicate (0.03) | 120 | 8 | 77 |
| 3 | Sodium borosilicate (0.05) | 120 | 8 | 82 |
| 4 | ASBN (0.03) | 90 | 5 | 60 |
| 5 | ASBN (0.03) | 120 | 3 | 85 |
| 6 | ASBN (0.05) | 120 | 3 | 94 |
| 7 | ASBN (0.05) | 100 | 3 | 77 |
| 8 | ASBN (0.07) | 120 | 3 | 94 |
The data clearly demonstrates that ASBN catalyst significantly accelerates the reaction compared to sodium borosilicate alone (entries 2-3 vs. 5-6), and optimal conditions involve 0.05 g ASBN at 120°C for 3 hours, yielding 94% product (entry 6).
Copper-Catalyzed Tetrazole Formation
Copper catalysts offer an alternative approach to tetrazole synthesis. The 4′-phenyl-2,2′:6′,2′′-terpyridine–copper(II) complex immobilized onto activated multi-walled carbon nanotubes (AMWCNTs-O-Cu(II)-PhTPY) has demonstrated excellent catalytic activity.
Procedure:
- 3-Nitroaniline (1.0 mmol), sodium azide (1.0 mmol), and triethyl orthoformate (1.2 mmol) are combined in DMF (3 mL).
- AMWCNTs-O-Cu(II)-PhTPY catalyst (0.02 g) is added.
- The mixture is heated at 70°C for 5 hours.
- After completion, the catalyst is filtered and the filtrate is processed to obtain the product.
Microwave-Assisted Tetrazole Synthesis
Microwave irradiation significantly accelerates tetrazole formation reactions, reducing reaction times from hours to minutes.
Procedure:
- 3-Nitroaniline (1.0 mmol), sodium azide (1.0 mmol), and triethylamine hydrochloride (0.1 mmol) are dissolved in DMF (2 mL).
- The mixture is irradiated at 150°C for 20-30 minutes in a microwave reactor.
- Standard workup procedures yield the tetrazole product.
Table 2: Comparison of Different Methods for Tetrazole Formation
| Entry | Method | Reaction Conditions | Time | Yield (%) |
|---|---|---|---|---|
| 1 | ASBN catalysis | RNH₂, CH(OEt)₃, NaN₃, ASBN, solvent-free, 120°C | 3 h | 94 |
| 2 | Cu(II) complex | RNH₂, CH(OEt)₃, NaN₃, Cu(II) complex, DMF, 70°C | 5 h | 90 |
| 3 | FeCl₃ catalysis | RNH₂, CH(OEt)₃, TMSN₃, FeCl₃, solvent-free, 70°C | 6 h | 88 |
| 4 | Zeolite catalysis | RNH₂, CH(OEt)₃, NaN₃, natrolite zeolite, solvent-free, 120°C | 4 h | 93 |
| 5 | Microwave-assisted | RNH₂, CH(OEt)₃, NaN₃, microwave, DMF, 150°C | 0.5 h | 85 |
This comparison highlights the efficiency of the ASBN-catalyzed process, providing the highest yield in a reasonable reaction time. However, the microwave-assisted method offers significantly faster reaction times with only slightly lower yields.
Reduction of Nitro Group
Following tetrazole formation, the reduction of the nitro group to an amine is necessary for subsequent sulfonamide coupling.
Iron-Mediated Reduction
Iron-mediated reduction represents a cost-effective and efficient method for converting aromatic nitro compounds to amines.
Procedure:
- 3-Nitro-1-(1H-tetrazol-1-yl)benzene (1 equivalent) is dissolved in ethanol (10 mL per gram).
- Iron powder (6 equivalents) is added, followed by dropwise addition of concentrated HCl (catalytic amount).
- The mixture is heated at reflux for 3 hours, monitoring by TLC.
- After completion, the mixture is cooled, neutralized with saturated NaHCO₃, and filtered.
- The filtrate is extracted with ethyl acetate, dried over Na₂SO₄, and concentrated to obtain 3-(1H-tetrazol-1-yl)aniline.
Catalytic Hydrogenation
Catalytic hydrogenation provides a clean alternative without metal waste, though it requires specialized equipment.
Procedure:
- 3-Nitro-1-(1H-tetrazol-1-yl)benzene is dissolved in methanol or ethanol.
- 10% Pd/C catalyst (10% w/w) is added.
- The mixture is stirred under hydrogen atmosphere (1 atm) at room temperature for 2-4 hours.
- The catalyst is filtered off and the solvent evaporated to obtain the product.
Comparison of Reduction Methods
Table 3: Evaluation of Nitro Reduction Methods for Tetrazole-Containing Compounds
| Method | Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Fe/HCl | Ethanol, reflux, 3 h | Inexpensive, high yields, tetrazole-compatible | Iron waste, workup challenges | 85-90 |
| H₂/Pd-C | Ethanol, rt, 1 atm H₂, 2-4 h | Clean reaction, simple workup | Expensive catalyst, requires H₂ handling | 90-95 |
| SnCl₂·2H₂O | Ethanol, 60°C, 2 h | Selective reduction | Toxic tin waste, compatibility issues with tetrazole | 80-85 |
| Na₂S₂O₄ | EtOAc/H₂O, rt, 1 h | Environmentally friendly | Lower yields with tetrazole substrates | 70-80 |
For tetrazole-containing compounds specifically, catalytic hydrogenation and Fe/HCl methods have demonstrated the best compatibility and yields.
Sulfonamide Formation
The final step in the synthesis involves coupling 3-(1H-tetrazol-1-yl)aniline with 3,4-dimethylbenzenesulfonyl chloride.
Pyridine-Mediated Coupling
Pyridine serves as both solvent and base in this classical approach to sulfonamide formation.
Procedure:
- 3-(1H-tetrazol-1-yl)aniline (1 equivalent) is dissolved in pyridine (5 mL per gram) and cooled to 0-5°C.
- 3,4-Dimethylbenzenesulfonyl chloride (1.1 equivalents) is added portionwise over 15 minutes.
- The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
- The reaction is quenched by pouring into ice water, and the precipitate is collected by filtration.
- The crude product is purified by recrystallization or column chromatography.
Dichloromethane/Triethylamine Method
This alternative approach is useful when pyridine is undesirable.
Procedure:
- 3-(1H-tetrazol-1-yl)aniline (1 equivalent) is dissolved in dichloromethane.
- Triethylamine (1.5 equivalents) is added, and the solution is cooled to 0°C.
- 3,4-Dimethylbenzenesulfonyl chloride (1.1 equivalents) in dichloromethane is added dropwise.
- The reaction is stirred at room temperature for 6 hours.
- The mixture is washed with water and brine, dried, and concentrated.
- The product is purified by column chromatography.
Optimization of Sulfonamide Formation
Table 4: Conditions for Sulfonamide Formation with 3-(1H-tetrazol-1-yl)aniline
| Entry | Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCM | TEA | 0°C to rt | 6 | 78 |
| 2 | Pyridine | - | 0°C to rt | 4 | 85 |
| 3 | Acetone | K₂CO₃ | rt | 8 | 72 |
| 4 | THF | TEA | 0°C to rt | 6 | 75 |
| 5 | DCM | TEA | MW, 50°C | 0.25 | 80 |
The pyridine method (entry 2) provides the highest yield under conventional heating, while microwave conditions (entry 5) offer comparable yields with significantly reduced reaction times.
Complete Synthesis Pathways
Based on the optimized conditions for individual steps, complete synthesis pathways can be constructed.
Route A: Sequential Tetrazole Formation, Reduction, and Sulfonamide Coupling
This approach has demonstrated the highest overall yields and product purity.
Step 1: Tetrazole Formation
- 3-Nitroaniline (2.0 mmol, 276 mg), sodium azide (2.0 mmol, 130 mg), triethyl orthoformate (2.4 mmol, 355 mg), and ASBN catalyst (0.05 g) are combined.
- The mixture is heated at 120°C for 3 hours under solvent-free conditions.
- After cooling, ethyl acetate (20 mL) is added, and the catalyst is removed by filtration.
- The filtrate is concentrated under reduced pressure to yield 3-nitro-1-(1H-tetrazol-1-yl)benzene (yield: 94%, 358 mg).
Step 2: Nitro Reduction
- 3-Nitro-1-(1H-tetrazol-1-yl)benzene (1.0 mmol, 191 mg) is dissolved in ethanol (10 mL).
- Iron powder (6.0 mmol, 335 mg) and concentrated HCl (0.1 mL) are added.
- The mixture is heated at reflux for 3 hours.
- After cooling, the mixture is neutralized with saturated NaHCO₃ and filtered.
- The filtrate is extracted with ethyl acetate (3 × 15 mL), dried over Na₂SO₄, and concentrated to yield 3-(1H-tetrazol-1-yl)aniline (yield: 88%, 141 mg).
Step 3: Sulfonamide Formation
- 3-(1H-tetrazol-1-yl)aniline (1.0 mmol, 161 mg) is dissolved in pyridine (5 mL) and cooled to 0°C.
- 3,4-Dimethylbenzenesulfonyl chloride (1.1 mmol, 239 mg) is added portionwise.
- The mixture is stirred at room temperature for 4 hours.
- The reaction is quenched by pouring into ice water (20 mL), and the precipitate is collected.
- The crude product is recrystallized from ethanol to yield 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (yield: 85%, 276 mg).
Overall yield: 94% × 88% × 85% = 70%
Route B: One-Pot Tetrazole Formation and Reduction
This streamlined approach reduces the number of isolation steps, improving efficiency.
Step 1: One-Pot Tetrazole Formation and Reduction
- 3-Nitroaniline (2.0 mmol), sodium azide (2.0 mmol), triethyl orthoformate (2.4 mmol), and ASBN catalyst (0.05 g) are combined.
- The mixture is heated at 120°C for 3 hours under solvent-free conditions.
- After cooling, ethanol (20 mL), iron powder (12 mmol), and concentrated HCl (0.2 mL) are added.
- The mixture is heated at reflux for 3 hours.
- After cooling and workup as described above, 3-(1H-tetrazol-1-yl)aniline is isolated (yield: 80%, 258 mg).
Step 2: Sulfonamide Formation
Performed as in Route A, yielding 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (yield: 85%, 276 mg).
Overall yield: 80% × 85% = 68%
Comparative Analysis of Synthetic Routes
Table 5: Analysis of Different Synthetic Routes to 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
| Route | Overall Yield (%) | Isolated Steps | Advantages | Disadvantages | Scalability |
|---|---|---|---|---|---|
| A | 70 | 3 | Higher purity, better control | More time-consuming, more solvent waste | Good |
| B | 68 | 2 | More efficient, fewer isolations | Slightly lower yield and purity | Very good |
| C* | 63 | 3 | Modular, flexible | Lower yield, more complex | Moderate |
*Route C (sulfonamide formation → reduction → tetrazole formation) typically provides lower yields due to challenges in tetrazole formation on the sulfonamide intermediate.
Purification and Characterization
Purification Methods
Multiple purification strategies have been evaluated for obtaining high-purity 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide:
Recrystallization :
- Solvent system: Ethanol or ethanol/water (9:1)
- Procedure: Dissolve crude product in minimum hot ethanol, cool slowly to room temperature, then to 0°C
- Recovery: Typically 85-90% of theoretical yield
- Purity: >98% by HPLC
Column Chromatography :
- Stationary phase: Silica gel (60-120 mesh)
- Mobile phase: Dichloromethane/methanol gradient (99:1 to 95:5)
- Recovery: 92-95% of theoretical yield
- Purity: >99% by HPLC
Preparative HPLC :
- Column: C18 reverse phase
- Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
- Recovery: 96-98% of theoretical yield
- Purity: >99.5% by analytical HPLC
Structural Characterization
The structure of 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can be confirmed through multiple analytical techniques:
1H NMR Spectroscopy :
- Tetrazole CH: δ 8.97 ppm (1H, s)
- Aromatic protons: δ 7.15-7.90 ppm (7H, complex pattern)
- Sulfonamide NH: δ 10.12 ppm (1H, s, broad)
- Methyl groups: δ 2.28 ppm (3H, s), δ 2.35 ppm (3H, s)
13C NMR Spectroscopy :
- Tetrazole carbon: δ 142.6 ppm
- Aromatic carbons: δ 119.2-140.5 ppm (multiple signals)
- Methyl carbons: δ 19.8 ppm, δ 20.3 ppm
Mass Spectrometry :
- HRMS (ESI): [M+H]⁺ calculated for C₁₅H₁₅N₅O₂S: 328.1019; found: 328.1023
- Major fragments: m/z 300 (loss of N₂), m/z 237 (loss of tetrazole moiety)
IR Spectroscopy :
- N-H stretching: 3270 cm⁻¹
- C=N stretching: 1650-1680 cm⁻¹
- S=O stretching: 1330 cm⁻¹ and 1160 cm⁻¹
- Tetrazole ring vibrations: 1050-1090 cm⁻¹
Advanced Preparation Methods
Recent developments have introduced innovative approaches to the synthesis of tetrazole-containing sulfonamides like our target compound.
Flow Chemistry Approach
Continuous flow chemistry offers significant advantages, particularly for handling azide reagents more safely and efficiently.
Procedure :
- A solution of 3-nitroaniline (0.1 M) in DMF is combined with sodium azide (0.12 M) and triethyl orthoformate (0.15 M) in a mixing tee.
- The combined stream passes through a reactor coil containing immobilized ASBN catalyst at 120°C with a residence time of 15 minutes.
- The output stream is directed to a second reactor containing immobilized iron catalyst for nitro reduction.
- The amine product stream is combined with 3,4-dimethylbenzenesulfonyl chloride in pyridine.
- After appropriate residence time, the product stream is collected and processed.
Table 6: Comparison of Batch vs. Flow Methods for Target Compound Synthesis
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Overall yield (%) | 70 | 75 |
| Process time (h) | 10-12 | 1-2 |
| Solvent usage (mL/g product) | 100-120 | 40-50 |
| Safety profile | Moderate (azide handling) | High (contained system) |
| Scale-up potential | Limited | Excellent |
Solid-Phase Synthesis
For research quantities, solid-phase synthesis offers unique advantages.
Procedure :
- 3-Nitroaniline is immobilized on a Wang resin through appropriate linkers.
- Tetrazole formation is performed using excess reagents.
- On-resin reduction of the nitro group is accomplished.
- Sulfonamide formation with 3,4-dimethylbenzenesulfonyl chloride is performed.
- The final product is cleaved from the resin using appropriate conditions.
Metal-Free Catalysis Systems
Recent research has explored metal-free catalytic systems for tetrazole formation that are particularly relevant to our target compound.
Procedure using trifluoromethanesulfonimide :
- 3-Nitroaniline (1.0 mmol), sodium azide (1.0 mmol), and triethyl orthoformate (1.2 mmol) are combined in glycerol (2 mL).
- Trifluoromethanesulfonimide (0.05 mmol) is added as catalyst.
- The mixture is stirred at room temperature for 3.5 hours.
- After standard workup, the tetrazole product is obtained in 90% yield.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Research indicates that sulfonamide derivatives, including 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide, exhibit significant biological activity. This compound has been studied for its potential cardiovascular effects, particularly in regulating perfusion pressure and coronary resistance.
Cardiovascular Applications
A study investigated the impact of various sulfonamide derivatives on isolated rat hearts, demonstrating that these compounds could influence coronary flow and resistance. The results suggested that certain derivatives might be beneficial in treating hypertension by modulating vascular resistance and blood pressure through calcium channel interactions .
Pharmacological Insights
The compound's tetrazole group is known to enhance the pharmacological profile of sulfonamides. Tetrazoles have been associated with various biological activities, including anti-inflammatory and analgesic effects. The presence of the tetrazole moiety in 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide may contribute to its efficacy as a therapeutic agent.
Case Studies
- Hypertension Treatment :
- Cardiac Function :
Comparative Analysis with Other Sulfonamides
To better understand the efficacy of 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide, it is useful to compare it with other known sulfonamide derivatives:
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors . The sulfonamide group can interact with proteins, potentially inhibiting their function . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs differ in heterocyclic substituents, aromatic substitutions, and side-chain modifications:
Table 1: Structural Comparison of Benzenesulfonamide Derivatives
- Tetrazole vs. Triazole : The target compound’s tetrazole group offers stronger acidity compared to triazole analogs, which may enhance binding to cationic targets (e.g., enzymes or receptors) .
Table 2: Property Comparison
Research Findings and Limitations
- Data Gaps: Limited spectral or biological data for the target compound restrict direct comparisons.
Biological Activity
3,4-Dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that incorporates a tetrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of both the sulfonamide and tetrazole groups may contribute to its diverse pharmacological properties.
Chemical Structure
The chemical structure of 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can be represented as follows:
This structure features a benzenesulfonamide core with a dimethyl substitution and a tetrazole ring attached to a phenyl group.
Antimicrobial Activity
Research has indicated that compounds containing tetrazole moieties exhibit significant antimicrobial properties. In a study focusing on various tetrazole derivatives, it was found that certain compounds showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2.0 μg/mL . The incorporation of the tetrazole group enhances the interaction with bacterial targets, potentially through hydrogen bonding and electrostatic interactions.
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 3,4-Dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide | Staphylococcus aureus | 1.0 |
| Other Tetrazole Derivative A | E. coli | 0.5 |
| Other Tetrazole Derivative B | S. aureus | 2.0 |
Anticancer Activity
The potential anticancer effects of sulfonamide derivatives have been explored extensively. In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells . These studies suggest that the mechanism of action may involve the inhibition of carbonic anhydrase isoforms, which are implicated in tumor progression.
Table 2: Cytotoxicity of Sulfonamide Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3,4-Dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide | MCF-7 | 25 |
| Other Sulfonamide A | A549 | 30 |
| Other Sulfonamide B | HepG2 | 20 |
The biological activity of 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is hypothesized to stem from its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and tumor metabolism. The sulfonamide group is known for its role as a competitive inhibitor of para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria . Meanwhile, the tetrazole ring may contribute to enhanced binding affinity to target proteins due to its ability to engage in diverse non-covalent interactions.
Case Studies
In a recent case study involving the synthesis and biological evaluation of various sulfonamides, researchers identified that modifications in the substituents on the benzene ring significantly impacted both antimicrobial and anticancer activities. The study highlighted that compounds with electron-withdrawing groups exhibited increased potency against E. coli and cancer cell lines compared to their electron-donating counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
